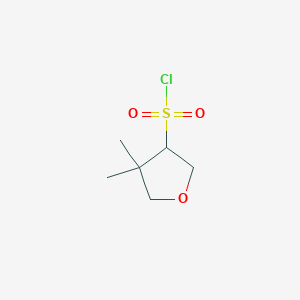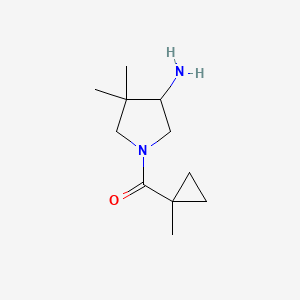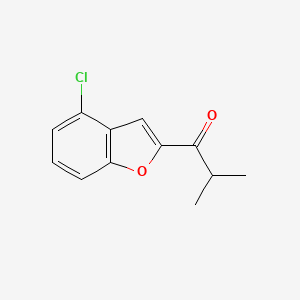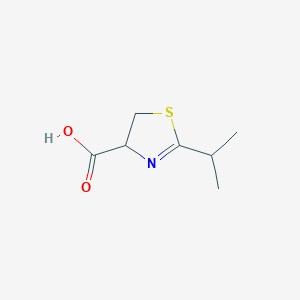![molecular formula C11H14N2O2 B13176786 6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)
6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 This compound is characterized by the presence of a pyridine ring substituted with a carbaldehyde group at the 3-position and a methyl(oxolan-3-yl)amino group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Attachment of the Methyl(oxolan-3-yl)amino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with the methyl(oxolan-3-yl)amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: 6-[Methyl(oxolan-3-yl)amino]pyridine-3-carboxylic acid.
Reduction: 6-[Methyl(oxolan-3-yl)amino]pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
6-Aminopyridine-3-carbaldehyde: Lacks the methyl(oxolan-3-yl) group, making it less sterically hindered.
6-[Methyl(oxolan-3-yl)amino]pyridine-2-carbaldehyde: Similar structure but with the carbaldehyde group at the 2-position instead of the 3-position.
Uniqueness
6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the oxolan ring adds steric bulk and potential for additional hydrogen bonding interactions, which can be advantageous in certain applications.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
6-[methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-13(10-4-5-15-8-10)11-3-2-9(7-14)6-12-11/h2-3,6-7,10H,4-5,8H2,1H3 |
InChIキー |
BYBMDMICDSPYMT-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCOC1)C2=NC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13176759.png)


![(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)




